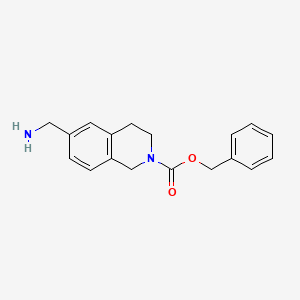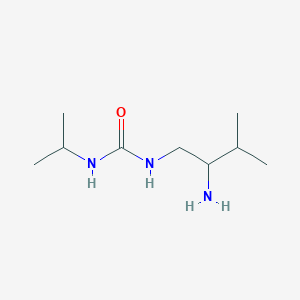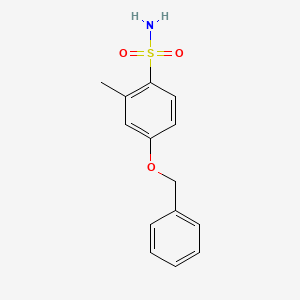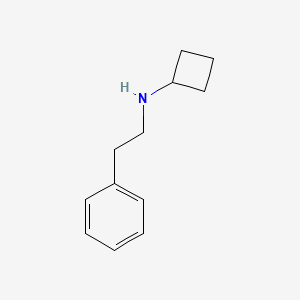
n-Phenethylcyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Phenethylcyclobutanamine is an organic compound that features a cyclobutane ring attached to a phenethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Phenethylcyclobutanamine typically involves the reaction of cyclobutanone with phenethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is performed in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
n-Phenethylcyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
n-Phenethylcyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of n-Phenethylcyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
n-Phenethylcyclobutanamine can be compared with other similar compounds, such as:
Cyclobutylamine: Similar in structure but lacks the phenethyl group.
Phenethylamine: Lacks the cyclobutane ring but shares the phenethyl moiety.
Uniqueness
This compound is unique due to the combination of the cyclobutane ring and phenethylamine moiety, which imparts distinct chemical and biological properties. This combination allows for unique interactions and applications that are not possible with either cyclobutylamine or phenethylamine alone.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-(2-phenylethyl)cyclobutanamine |
InChI |
InChI=1S/C12H17N/c1-2-5-11(6-3-1)9-10-13-12-7-4-8-12/h1-3,5-6,12-13H,4,7-10H2 |
InChI Key |
HRVCWZUNLPBJCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


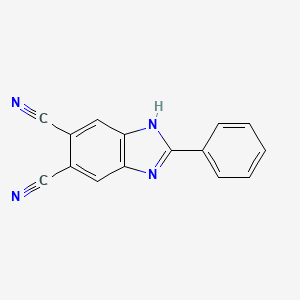
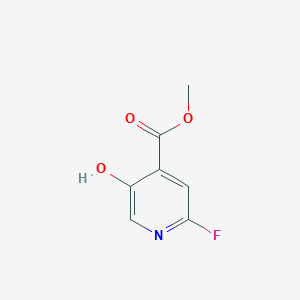
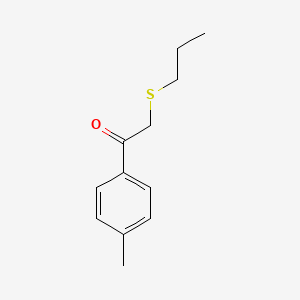
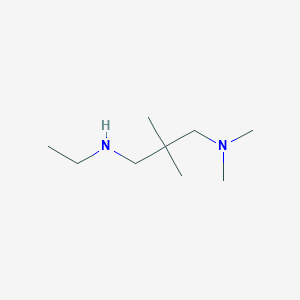
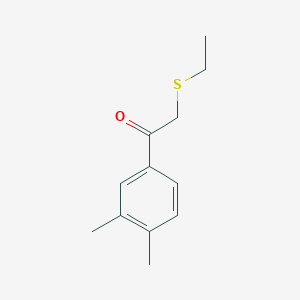
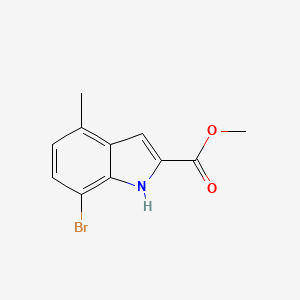
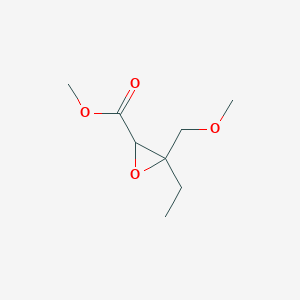
![N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester](/img/structure/B13638013.png)
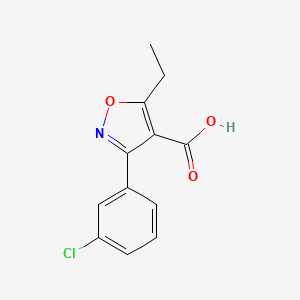
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13638022.png)
